molecular formula C14H14ClN3 B8004040 4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline

4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B8004040
M. Wt: 259.73 g/mol
InChI Key: BDHHAAHCISGPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroquinoline-3-carbaldehyde with isopropylhydrazine and methylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

Scientific Research Applications

4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
  • 1-Phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline
  • 4-Hydroxy-1H-pyrazolo[3,4-b]quinoline

Comparison: 4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline is unique due to the presence of the chloro and isopropyl groups, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

4-chloro-1-methyl-3-propan-2-ylpyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-8(2)13-11-12(15)9-6-4-5-7-10(9)16-14(11)18(3)17-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHAAHCISGPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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